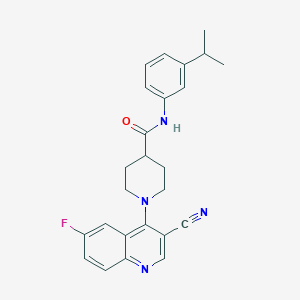

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O/c1-16(2)18-4-3-5-21(12-18)29-25(31)17-8-10-30(11-9-17)24-19(14-27)15-28-23-7-6-20(26)13-22(23)24/h3-7,12-13,15-17H,8-11H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPXFRBDXAVQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structure that integrates a quinoline moiety with a piperidine ring. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C25H25FN4O

- Molecular Weight : 416.5 g/mol

- CAS Number : 1206985-97-8

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The presence of the cyano and fluorine groups enhances its binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

- Antimicrobial Activity : Studies have indicated that compounds similar to 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide exhibit antimicrobial properties. For example, quinoline derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

- Antitumor Potential : Research has highlighted the antitumor activity of quinoline-based compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various signaling pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been identified as inhibitors of soluble epoxide hydrolase, which plays a role in inflammatory processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Induces apoptosis; inhibits tumor growth | |

| Enzyme Inhibition | Inhibits soluble epoxide hydrolase |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H25FN4O |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 1206985-97-8 |

Case Studies

- In Vitro Studies : A study investigating the antimicrobial activity of quinoline derivatives found that modifications at the 6-position significantly enhanced their potency against Gram-positive bacteria . The compound's structural features suggest it may exhibit similar enhancements.

- In Vivo Efficacy : Animal models have demonstrated that quinoline-based compounds can effectively reduce tumor sizes when administered at specific dosages, indicating their potential as anticancer agents .

- Pharmacokinetics and Bioavailability : Preliminary studies suggest favorable pharmacokinetic profiles for compounds with similar structures, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.

Scientific Research Applications

The biological activity of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-propan-2-ylphenyl)piperidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of cyano and fluorine groups enhances its binding affinity and selectivity towards these targets, leading to significant pharmacological effects.

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by modulating pathways related to tumor growth and metastasis. The quinoline derivatives are known to inhibit the activity of critical enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) .

- Antimicrobial Properties : Research indicates that quinoline derivatives can demonstrate antimicrobial activity against a range of pathogens. For instance, compounds with structural similarities have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.

- Neurological Applications : The piperidine component may contribute to neuroprotective effects, making this compound a candidate for further investigation in treating neurodegenerative diseases. Compounds that modulate neurotransmitter systems or exhibit anti-inflammatory properties are of particular interest in this area.

Case Studies

While specific case studies on this exact compound may be limited, related research highlights the potential therapeutic applications:

- Anticancer Research : Investigations into quinoline derivatives have shown promise in inhibiting cancer cell lines, with studies demonstrating reduced viability in treated cells compared to controls .

- Antimicrobial Studies : A study on similar compounds showed significant antimicrobial activity against various bacterial strains, suggesting that modifications to the quinoline structure can enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.